Eutigoside A

Description

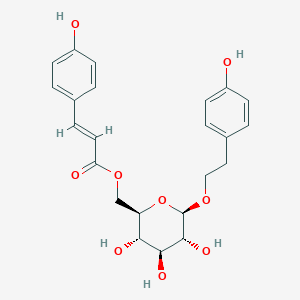

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H26O9 |

|---|---|

Molecular Weight |

446.4 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C23H26O9/c24-16-6-1-14(2-7-16)5-10-19(26)31-13-18-20(27)21(28)22(29)23(32-18)30-12-11-15-3-8-17(25)9-4-15/h1-10,18,20-25,27-29H,11-13H2/b10-5+/t18-,20-,21+,22-,23-/m1/s1 |

InChI Key |

CACGKEKIUJWMQD-XLWWBJCMSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC=C(C=C3)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC=C(C=C3)O)O)O)O)O |

Synonyms |

2-(4-hydroxyphenyl)ethyl-(6-O-(Z)-coumaroyl)-beta-D-glucopyranoside eutigoside A |

Origin of Product |

United States |

Natural Occurrence and Isolation of Eutigoside a

Eutigoside A is a phenylethanoid glycoside found in various plant species. It has been identified as a natural constituent of the stem bark of Stereospermum acuminatissimum and has also been characterized in Eurya tiang. researchgate.netresearchgate.netnih.gov Studies on the chemical constituents of Eurya emarginata have also referenced the presence of eutigosides. researchgate.net As a member of the phenylethanoid glycoside class, the general isolation protocol for this compound begins with the extraction of plant material using polar solvents, such as methanol (B129727) or ethanol. This is typically followed by a series of liquid-liquid partitioning and chromatographic purification steps to isolate the compound from the complex crude extract.

Chromatographic Separation Techniques for Eutigoside a Purification

Conventional Column Chromatography Methodologies for this compound

Conventional column chromatography is a fundamental technique used for the large-scale, initial fractionation of plant extracts containing this compound. This method separates compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through the column.

For the separation of phenylethanoid glycosides like this compound, polar stationary phases are commonly employed. Silica gel is a frequently used adsorbent, where compounds with higher polarity, such as this compound, will adsorb more strongly and thus elute more slowly than nonpolar compounds. researchgate.netcolumn-chromatography.com Other stationary phases like Sephadex LH-20, which separates compounds based on molecular size and polarity, are also utilized in the purification process. The mobile phase typically consists of a gradient system of solvents, such as chloroform-methanol or ethyl acetate-methanol-water, with the polarity gradually increasing to elute compounds of increasing polarity.

While specific parameters for the isolation of this compound are not extensively detailed in the literature, the general approach for separating the 21 compounds, including this compound, from Stereospermum acuminatissimum involved such column chromatography techniques. researchgate.netnih.gov

| Stationary Phase | Typical Mobile Phase System (Gradient Elution) | Separation Principle |

|---|---|---|

| Silica Gel | Chloroform-Methanol, Ethyl Acetate-Methanol | Adsorption (Polarity) |

| Sephadex LH-20 | Methanol (B129727), Ethanol | Size Exclusion & Polarity |

| Polyamide | Ethanol-Water | Hydrogen Bonding |

| Cellulose | Water-based systems | Partition & Adsorption |

Identification of Primary Plant Species Yielding this compound

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation of this compound

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a high-resolution technique used for the final purification of this compound to a high degree of purity. nih.gov Unlike analytical HPLC, which focuses on quantification, prep-HPLC is designed to isolate and collect significant quantities of a target compound. metwarebio.comphenomenex.com

For phenylethanoid glycosides, reversed-phase HPLC is the most common mode. In this setup, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile. In this system, more polar compounds elute first, while less polar compounds are retained longer. Studies on related eutigosides from Eurya emarginata have noted the use of C18 HPLC for further purification of fractions. This indicates that reversed-phase preparative HPLC is a highly suitable method for obtaining pure this compound from enriched fractions.

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Stationary Phase | Reversed-Phase (C18, C8) | Separation based on hydrophobicity. |

| Mobile Phase | Water/Acetonitrile or Water/Methanol (often with 0.1% Formic Acid) | Elution of compounds from the column. |

| Mode | Gradient elution | To achieve optimal separation of compounds with varying polarities. |

| Detection | UV (typically at 280 nm and 330 nm for phenylethanoids) | To monitor the elution of compounds and trigger fraction collection. |

Optimization of Solvent-Based Extraction Techniques for this compound

Counter-Current Chromatography (CCC) in this compound Isolation

Counter-Current Chromatography is a liquid-liquid partition chromatography technique that has proven to be exceptionally effective for the separation of polar natural products like phenylethanoid glycosides. tandfonline.com A significant advantage of CCC is the absence of a solid stationary phase, which eliminates irreversible adsorption of the sample, leading to high recovery rates. mdpi.comtandfonline.com High-Speed Counter-Current Chromatography (HSCCC) is a widely used form of this technique.

The separation is based on the differential partitioning of compounds between two immiscible liquid phases (the stationary phase and the mobile phase). The selection of a suitable two-phase solvent system is critical for successful separation. For phenylethanoid glycosides, solvent systems commonly consist of ethyl acetate (B1210297), n-butanol, and water in various ratios. mdpi.comnih.gov Although a specific application for this compound is not explicitly documented, numerous studies have demonstrated the successful isolation of structurally similar compounds like acteoside, isoacteoside, and forsythoside (B13851194) B from different plant extracts using HSCCC, highlighting its suitability for this compound purification. capes.gov.brnih.govresearchgate.netoup.com

| Solvent System (v/v/v) | Target Compounds | Plant Source | Reference |

|---|---|---|---|

| Ethyl acetate/n-butanol/water (13:3:10) | Forsythoside B, Verbascoside, Alyssonoside | Lamiophlomis rotata | nih.gov |

| Ethyl acetate/n-butanol/water (2:1:3) | Echinacoside, Acteoside, Salidroside | Ligustri Lucidi Fructus | mdpi.com |

| Ethyl acetate/ethanol/water (5:0.5:4.5) | Echinacoside, Cistanoside A, Acteoside | Cistanche deserticola | capes.gov.brnih.gov |

Non-Chromatographic Refinement Processes for this compound

Prior to the high-resolution chromatographic steps, several non-chromatographic processes are employed to refine the crude extract and enrich it with the target compounds. These initial steps are crucial for removing major classes of interfering substances, which improves the efficiency and resolution of subsequent chromatographic purification.

Solvent-solvent partitioning is a primary refinement technique. After initial extraction with a polar solvent like methanol, the extract is often suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Phenylethanoid glycosides like this compound typically concentrate in the more polar fractions, such as the ethyl acetate and n-butanol fractions.

Another method is adsorption onto macroporous resins. nih.gov Crude extracts can be passed through a column packed with a macroporous resin, which can adsorb glycosides and other phenolic compounds. After washing away highly polar impurities like sugars, the desired compounds are eluted with a solvent such as ethanol. More advanced materials like mesoporous carbon have also been shown to have a high adsorption capacity for phenylethanoid glycosides, offering another potential route for enrichment. frontiersin.org These preliminary refinement steps reduce the complexity of the mixture, facilitating more effective purification by HPLC or CCC.

Chemical Synthesis and Derivatization of Eutigoside a

Total Synthesis Approaches to Eutigoside A

The total synthesis of this compound has been accomplished by different research groups, providing pathways to access this natural product and its analogues for further study. researchgate.net These syntheses have evolved from multi-step sequences involving complex protecting group strategies to more concise and efficient methods.

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.com For this compound, the analysis involves two primary disconnections: the ester linkage and the glycosidic bond.

Ester Disconnection: The first retrosynthetic step is the disconnection of the ester bond between the C6-hydroxyl of the glucose unit and the p-coumaric acid moiety. This simplifies the target molecule into two key fragments: 2-(4-hydroxyphenyl)ethyl-β-D-glucopyranoside and p-coumaric acid.

Glycosidic Bond Disconnection: The second disconnection breaks the β-glycosidic bond between the glucose unit and the 2-(4-hydroxyphenyl)ethanol (B1682651) aglycone. This leads to a protected glucose donor and the aglycone.

This analysis reveals three fundamental building blocks required for the synthesis:

A 2-(4-hydroxyphenyl)ethanol derivative (aglycone).

A D-glucose derivative (glycosyl donor).

A p-coumaric acid derivative (acyl donor).

Based on this strategy, key intermediates are designed. For instance, in the first reported total synthesis, a crucial intermediate was 2-(4-Allyloxyphenyl)ethyl-4-O-(4-O-acetyl)coumaroyl-2,3,6-tri-O-acetyl-β-D-glucopyranoside. sioc-journal.cn This intermediate incorporates protecting groups (allyl and acetyl) to control reactivity during the synthetic sequence. A later, more streamlined synthesis utilized an unprotected 2-phenylethyl-β-D-glucoside as a key intermediate for a direct acylation step. researchgate.net

The formation of the β-glycosidic linkage between the 2-(4-hydroxyphenyl)ethanol aglycone and the glucose unit is a critical step in the synthesis of this compound. Achieving high stereoselectivity for the β-anomer is essential. This is typically accomplished using glycosylation methods where the hydroxyl group at the C2 position of the glycosyl donor participates in the reaction to direct the incoming aglycone to the β-face of the anomeric carbon. nih.gov

In synthetic routes, a suitably protected glucose donor, such as a glycosyl bromide or trichloroacetimidate, is activated by a promoter and reacts with the phenolic aglycone acceptor. rug.nlsigmaaldrich.com The choice of protecting groups on the glucose donor is critical to ensure that only the anomeric position reacts and to facilitate the desired 1,2-trans-glycosidic bond formation, which results in the β-configuration.

Attaching the p-coumaroyl group specifically to the C6 primary hydroxyl of the glucose unit is a significant challenge due to the presence of other secondary hydroxyl groups at the C2, C3, and C4 positions. sigmaaldrich.com

One of the first synthetic approaches involved a multi-step process of protection, acylation, and deprotection. sioc-journal.cnsioc-journal.cn In this route, an attempt to acylate the C4-hydroxyl group of a protected glucoside was made. Surprisingly, during the final deacetylation step with methanolic ammonia, an acyl migration occurred, transferring the coumaroyl group from the C4 to the C6 position to yield this compound. sioc-journal.cn This unexpected migration highlights the complexities of selective functionalization in carbohydrate synthesis.

A more direct and efficient strategy was later developed that avoids extensive protecting group manipulations. researchgate.netresearchgate.net This key step involves the regioselective O-6 acylation of an unprotected 2-phenylethyl-β-D-glucoside using a p-coumaroyl chloride derivative. The reaction is catalyzed by dimethyltin (B1205294) dichloride (Me2SnCl2), which selectively activates the primary C6-hydroxyl group for acylation, yielding the desired product in high yield. researchgate.net This method represents a significant improvement, reducing the number of synthetic steps and avoiding the issue of acyl migration.

| Synthetic Strategy | Key Intermediate | Acylation Method | Key Features/Challenges |

| Li et al. (1998) | 2-(4-Allyloxyphenyl)ethyl-4-O-coumaroyl-2,3,6-tri-O-acetyl-β-D-glucopyranoside | Initial acylation at C4-OH followed by deprotection. | Relied on an unexpected acyl migration from C4 to C6 during deacetylation. sioc-journal.cn |

| Khong & Judeh (2017) | 2-phenylethyl-β-D-glucoside | Me2SnCl2-catalyzed direct acylation at C6-OH. | Highly regioselective for the primary C6-hydroxyl, avoiding complex protection/deprotection steps and acyl migration. researchgate.netresearchgate.net |

This table provides an interactive summary of the key total synthesis approaches to this compound.

The total synthesis of complex natural products like this compound serves as a platform for testing and developing new synthetic methods. nih.gov

Challenges:

Regioselectivity: The primary challenge is the differentiation of the multiple hydroxyl groups on the glucose ring to achieve selective acylation at the C6 position. The observed acyl migration in early syntheses underscores this difficulty. sioc-journal.cn

Protecting Group Strategy: Designing an orthogonal protecting group scheme that allows for the sequential and selective removal of protecting groups without affecting other parts of the molecule is complex. sioc-journal.cn

Stereochemistry: Maintaining the trans-configuration of the double bond in the p-coumaroyl moiety throughout the synthetic sequence is crucial. researchgate.net

Innovations:

The most significant innovation in this compound synthesis is the application of tin-catalyzed regioselective acylation. researchgate.net This method bypasses the need for laborious protection and deprotection steps, making the synthesis significantly more efficient and representing a key advancement in the synthesis of acylated phenylpropanoid glycosides. researchgate.net This approach serves as a model for the convenient synthesis of other phenylpropanoid glycosides that are acylated at the O-6 position. researchgate.net

Strategic Acylation and Selective Protecting Group Manipulations in this compound Synthesis

Semisynthesis and Targeted Chemical Modifications of this compound

Semisynthesis and targeted chemical modifications are employed to create analogues of natural products to explore structure-activity relationships (SAR) and improve properties like stability or bioactivity.

While specific reports on the extensive derivatization of this compound are limited, the principles can be inferred from studies on related phenylpropanoid glycosides. The stability of these compounds can be a concern, as the ester and glycosidic linkages are susceptible to hydrolysis. ctcc.onlinenih.gov For example, studies on related compounds show that glycosylation can enhance stability while retaining biological activity. ctcc.online

Potential chemical modifications of this compound for modulating its properties could include:

Modification of the Acyl Group: Replacing the p-coumaroyl moiety with other substituted cinnamic acids or different acyl groups could alter the compound's lipophilicity and interaction with biological targets. Enzymatic methods using lipases have been employed to create libraries of related phenylpropanoid glycoside analogues. nih.gov

Modification of Phenolic Hydroxyls: The two phenolic hydroxyl groups on the p-coumaroyl and 2-(4-hydroxyphenyl)ethyl moieties are key sites for metabolic conjugation (e.g., glucuronidation or sulfation). Derivatization at these sites, such as through methylation or glycosylation, could enhance metabolic stability and modify pharmacokinetic properties.

Modification of the Glucose Moiety: Altering the sugar unit or the remaining free hydroxyl groups on the glucose could influence solubility and interactions with cellular transporters or enzymes.

These modifications are crucial for developing more stable and potent analogues for potential therapeutic applications. frontiersin.org

This compound, a phenylpropanoid glycoside, has been the subject of synthetic efforts to confirm its structure and to enable further biological investigations. These endeavors have led to the development of total synthesis routes and have laid the groundwork for the preparation of analogues to explore structure-activity relationships.

Total Synthesis of this compound

The first total synthesis of this compound was accomplished by Li and colleagues in 1998. sioc-journal.cn Their approach provided unambiguous confirmation of the structure of the natural product. A more recent and efficient synthesis was later reported by Khong and Judeh in 2017, offering a streamlined 4-step process. researchgate.netacs.org

A key challenge in the synthesis of phenylpropanoid glycosides like this compound is the regioselective acylation of the glucose moiety. The synthesis by Khong and Judeh addressed this challenge through a dimethyltin dichloride-catalyzed regioselective O-6 acylation of unprotected 2-phenylethyl-β-D-glucosides with cinnamoyl chlorides. researchgate.netacs.org This key step proved to be highly selective and efficient.

One of the notable findings during the initial synthesis by Li et al. was the unexpected migration of a coumaroyl group. sioc-journal.cn They observed that during the deacetylation of a key intermediate, 2-(4-Allyloxyphenyl)ethyl-4-O-(4-O-acetyl)coumaroyl-2,3,6-tri-O-acetyl-β-D-glucopyranoside, the coumaroyl group migrated from the 4-position to the 6-position of the glucopyranoside. sioc-journal.cn This observation was crucial for the successful synthesis of this compound.

Preparation of this compound Analogues for Structure-Activity Relationship Investigations

The synthesis of analogues of natural products is a critical step in medicinal chemistry for conducting structure-activity relationship (SAR) studies. These studies aim to identify the key structural features of a molecule that are responsible for its biological activity. While specific and extensive SAR studies focused solely on a wide range of this compound analogues are not extensively detailed in the reviewed literature, the synthetic strategies developed for this compound can be adapted to create a variety of derivatives.

The modular nature of the synthesis allows for the introduction of diversity at several key positions:

The Aglycone Moiety: The 2-(4-hydroxyphenyl)ethyl group can be replaced with other substituted phenylethyl groups or different aromatic or aliphatic alcohols.

The Cinnamic Acid Moiety: The p-coumaroyl group can be substituted with other cinnamic acid derivatives bearing different substituents on the aromatic ring, or even entirely different acyl groups.

The Glycosidic Linkage: While more synthetically challenging, modifications to the glucose unit itself, such as epimerization of stereocenters or replacement with other monosaccharides, could be explored.

By systematically modifying these components and evaluating the biological activity of the resulting analogues, a comprehensive SAR profile for this compound could be established. This would provide valuable insights into the molecular determinants of its activity and guide the design of new, potentially more potent or selective compounds.

The synthesis of related phenylpropanoid glycosides and their analogues has demonstrated the importance of the nature and position of acyl groups, as well as the substitution pattern on the aromatic rings, in influencing biological activities such as antioxidant and cytotoxic effects. These findings in related series underscore the potential value of a dedicated SAR study on this compound analogues.

Biosynthetic Pathways of Eutigoside a

Precursor Identification and Elucidation of Metabolic Intermediates in Eutigoside A Biosynthesis

The biosynthesis of this compound begins with precursors from two fundamental metabolic pathways: the shikimate pathway, which provides the carbon skeletons for the aromatic moieties, and glycolysis, which yields the glucose unit.

Primary Precursors:

L-Phenylalanine: This aromatic amino acid is the primary starting point for the phenylpropanoid pathway. frontiersin.orgfrontiersin.org It serves as the precursor for the p-coumaroyl group. In many plants, phenylalanine can also be converted to tyrosine, which is the direct precursor to the p-hydroxyphenylethyl alcohol (tyrosol) aglycone.

Glucose: This simple sugar, a central molecule in energy metabolism, is the source of the glucopyranoside core of this compound.

Metabolic Intermediates: The conversion of primary precursors into the final this compound structure involves a series of metabolic intermediates. wikipedia.org The pathway can be conceptually divided into the formation of the three core components: the tyrosol aglycone, the p-coumaroyl acyl donor, and the activated glucose molecule.

Formation of the p-Coumaroyl Moiety: This follows the central phenylpropanoid pathway. mdpi.comnih.gov

Cinnamic Acid: Phenylalanine is deaminated by the enzyme Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. frontiersin.org

p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position by Cinnamate-4-Hydroxylase (C4H) to yield p-coumaric acid. nih.gov

p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by the formation of a thioester bond with Coenzyme A, a reaction catalyzed by 4-Coumarate-CoA Ligase (4CL). frontiersin.org p-Coumaroyl-CoA is the activated acyl donor required for the final esterification step.

Formation of the Tyrosol Aglycone: The p-hydroxyphenylethyl alcohol moiety, also known as tyrosol, is derived from L-tyrosine, which itself comes from the shikimate pathway. The biosynthesis can proceed through several proposed routes involving decarboxylation, deamination, and reduction steps.

Formation of the Glycoside:

UDP-Glucose: Glucose is activated for glycosylation by conversion to UDP-glucose (uridine diphosphate (B83284) glucose).

Tyrosol-β-D-glucopyranoside: The tyrosol aglycone is glycosylated by a UDP-dependent glycosyltransferase (UGT), which transfers the glucose moiety from UDP-glucose to the hydroxyl group of tyrosol. This forms the core glucoside intermediate.

The final step is the acylation of this glucoside. The activated p-coumaroyl-CoA serves as the acyl donor, and an acyltransferase enzyme catalyzes the formation of an ester bond at the 6-position of the glucose ring, yielding this compound.

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

| Compound Type | Name | Role in Biosynthesis |

|---|---|---|

| Primary Precursor | L-Phenylalanine | Starting molecule for the phenylpropanoid pathway. |

| Primary Precursor | Glucose | Source of the glucopyranoside moiety. |

| Intermediate | Cinnamic Acid | Product of phenylalanine deamination. |

| Intermediate | p-Coumaric Acid | Hydroxylated derivative of cinnamic acid. |

| Intermediate | p-Coumaroyl-CoA | Activated acyl donor for the final esterification. |

| Intermediate | Tyrosol | The aglycone (non-sugar) part of the molecule. |

| Intermediate | UDP-Glucose | Activated glucose donor for glycosylation. |

| Intermediate | Tyrosol-β-D-glucopyranoside | The core glucoside prior to acylation. |

Characterization of Enzymatic Steps and Catalytic Mechanisms in this compound Formation

Each step in the biosynthesis of this compound is catalyzed by a specific class of enzymes. wikipedia.org While the complete enzymatic cascade has not been elucidated specifically for this compound in a single organism, the functions are well-established within the context of phenylpropanoid metabolism. nih.gov

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, committing carbon flux from primary to secondary metabolism. frontiersin.org

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H introduces a hydroxyl group onto the cinnamic acid ring, a critical step for forming p-coumaric acid. nih.gov

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A. frontiersin.org The catalytic mechanism involves the ATP-dependent formation of a coumaroyl-AMP intermediate, followed by the transfer of the coumaroyl moiety to CoA.

UDP-Glycosyltransferases (UGTs): This large family of enzymes is responsible for attaching sugar moieties to acceptor molecules. In this compound biosynthesis, a specific UGT recognizes tyrosol and UDP-glucose, catalyzing the formation of a β-glycosidic bond.

Acyltransferases (e.g., BAHD family): The final step, the regiospecific acylation of the glucose moiety, is catalyzed by an acyltransferase. researchgate.net These enzymes typically use CoA-activated acyl donors like p-coumaroyl-CoA. The catalytic mechanism involves a conserved catalytic site that facilitates the transfer of the acyl group to a specific hydroxyl group of the sugar acceptor, in this case, the C-6 hydroxyl. researchgate.net Chemical synthesis studies have mimicked this regioselectivity, highlighting the challenging nature of this specific esterification. researchgate.net

Table 2: Enzymes Involved in this compound Biosynthesis

| Enzyme Class | Specific Enzyme (Family) | Catalyzed Reaction |

|---|---|---|

| Lyase | Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine → trans-Cinnamic Acid + NH₃ |

| Oxidoreductase | Cinnamate-4-Hydroxylase (C4H) | Cinnamic Acid → p-Coumaric Acid |

| Ligase | 4-Coumarate-CoA Ligase (4CL) | p-Coumaric Acid + CoA + ATP → p-Coumaroyl-CoA + AMP + PPi |

| Transferase | UDP-Glycosyltransferase (UGT) | Tyrosol + UDP-Glucose → Tyrosol-β-D-glucopyranoside + UDP |

| Transferase | Acyltransferase (BAHD family) | Tyrosol-β-D-glucopyranoside + p-Coumaroyl-CoA → this compound + CoA |

Genetic Regulation of this compound Biosynthesis and Expression Profiling

The biosynthesis of this compound is under tight genetic control, ensuring its production is coordinated with the plant's developmental stage and environmental conditions. pressbooks.pub The regulation occurs primarily at the level of gene transcription, where the expression of biosynthetic genes is controlled by a network of transcription factors. mdpi.com

Transcriptional Regulation: The genes encoding the enzymes of the phenylpropanoid pathway (e.g., PAL, C4H, 4CL) are known to be co-regulated. nih.gov Their expression is often induced by various stimuli such as UV light, mechanical wounding, and pathogen attack. This regulation is mediated by transcription factors, primarily from the MYB, bHLH, and WRKY families, which bind to specific promoter elements of the biosynthetic genes to activate or repress their transcription. mdpi.com

Expression Profiling: Gene expression profiling is a technique used to create a global picture of cellular function by measuring the expression of thousands of genes simultaneously. wikipedia.orgmhmedical.com Studies in transgenic strawberry plants provide insight into the regulation relevant to this compound. When the gene for chalcone (B49325) synthase (CHS), which competes for the same p-coumaroyl-CoA precursor to produce flavonoids, was down-regulated, a significant increase in the accumulation of phenylpropanoid compounds, including an isomer of this compound, was observed. oup.com This demonstrates a key regulatory branch point: the relative expression levels of 4CL and CHS can determine the metabolic flux towards either phenylpropanoid glycosides like this compound or flavonoids. mdpi.comoup.com Profiling the expression of genes for PAL, C4H, 4CL, and the specific glycosyl- and acyltransferases under different conditions would provide a detailed understanding of how this compound production is controlled. arxiv.org

Comparative Biosynthesis within the Phenylpropanoid Glycoside Family Relevant to this compound

This compound belongs to a large and structurally diverse family of phenylpropanoid glycosides (PPGs), which includes well-known compounds like acteoside (verbascoside) and calceolarioside B. oalib.commdpi.com The biosynthesis of these related molecules shares a common framework but diverges at key enzymatic steps, leading to structural variations.

The common biosynthetic foundation is the phenylpropanoid pathway, which supplies the characteristic hydroxycinnamoyl moiety. frontiersin.orgnih.gov The diversity within the PPG family arises from:

Variation in the Hydroxycinnamoyl Moiety: While this compound contains a p-coumaroyl group, other PPGs incorporate different acyl groups. For example, acteoside and calceolarioside B contain a caffeoyl group, which requires further hydroxylation of p-coumaric acid to caffeic acid before CoA ligation.

Variation in the Aglycone: The aglycone can also vary. This compound has a simple tyrosol aglycone. Acteoside, in contrast, features a dihydroxyphenylethyl alcohol (hydroxytyrosol) aglycone, which necessitates an additional hydroxylation step.

Complexity of the Sugar Chain: Many PPGs are more complex than this compound. Acteoside, for instance, is a disaccharide containing a rhamnose unit attached to the glucose core. This requires an additional, specific rhamnosyltransferase enzyme.

Position of Acylation: The position of the acyl group on the sugar can differ. In this compound, the p-coumaroyl group is at the C-6 position of the glucose. sioc-journal.cn In other related compounds, acylation can occur at different positions, a specificity dictated by the acyltransferase enzyme involved. researchgate.net

Enzymatic synthesis approaches have successfully created PPG analogues by combining different phenolic alcohols and hydroxycinnamic acids, demonstrating the modular nature of this biosynthetic family. oalib.comnih.gov

Biological Activities and Pharmacological Mechanisms of Eutigoside a Pre Clinical Focus

Anti-inflammatory Modulatory Effects of Eutigoside A and Analogues

Eutigosides, a class of phenolic glucosides isolated from plants such as Eurya emarginata, have demonstrated significant anti-inflammatory properties in pre-clinical research. nih.govresearchgate.net Notably, the analogues Eutigoside B and Eutigoside C have been the focus of studies investigating their capacity to modulate inflammatory responses. nih.govkoreascience.kr These compounds have been shown to act through various mechanisms, including the suppression of pro-inflammatory cytokines and mediators, and the regulation of key intracellular signaling pathways involved in inflammation. nih.govresearchgate.netresearchgate.net

Pro-inflammatory cytokines are crucial mediators of the inflammatory response. frontiersin.org Elevated levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are associated with various inflammatory conditions. frontiersin.orgnih.govnih.gov Research has shown that Eutigoside B and Eutigoside C can potently inhibit the production of these key cytokines. nih.govkoreascience.kr

In studies using lipopolysaccharide (LPS)-stimulated macrophage cells, both Eutigoside B and C were found to inhibit the production and mRNA expression of TNF-α and IL-6 in a dose-dependent manner. nih.govkoreascience.kr This inhibitory action on cytokine production is a key aspect of their anti-inflammatory activity, suggesting they may interfere with the signaling cascade that leads to the amplification of inflammation. nih.govresearchgate.net While TNF-α and IL-6 are consistently reported as targets, the effects on IL-1β are also noted as part of the general examination of inflammatory markers. nih.govkoreascience.kr

Beyond cytokines, eutigosides also regulate other critical inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.netresearchgate.net Overproduction of NO by inducible nitric oxide synthase (iNOS) and PGE2 by cyclooxygenase-2 (COX-2) contributes significantly to the inflammatory process. koreascience.krmdpi.com

Eutigoside C has been shown to effectively inhibit the production of both NO and PGE2 in LPS-stimulated RAW 264.7 macrophages. researchgate.netresearchgate.netdntb.gov.uaoup.com The reduction in NO production is directly linked to a marked decrease in the protein levels of iNOS following treatment with Eutigosides B and C. nih.govkoreascience.kr Similarly, the expression of COX-2, the enzyme responsible for PGE2 synthesis during inflammation, was also inhibited by these compounds. nih.govkoreascience.kr This dual inhibition of the NO and PGE2 pathways underscores the comprehensive anti-inflammatory potential of these natural compounds. nih.gov

Table 1: Inhibitory Effects of Eutigosides on Inflammatory Mediators and Cytokines

| Compound | Target | Effect | Cell Model | Stimulus |

|---|---|---|---|---|

| Eutigoside B | TNF-α, IL-6 | Dose-dependent inhibition of production and mRNA expression. nih.govkoreascience.kr | RAW 264.7 | LPS |

| iNOS | Marked decrease in protein content. nih.govkoreascience.kr | RAW 264.7 | LPS | |

| Eutigoside C | TNF-α, IL-6 | Dose-dependent inhibition of production and mRNA expression. nih.govresearchgate.netkoreascience.krresearchgate.net | RAW 264.7 | LPS |

| Nitric Oxide (NO) | Inhibition of production. researchgate.netresearchgate.netdntb.gov.uaoup.com | RAW 264.7 | LPS | |

| Prostaglandin E2 (PGE2) | Inhibition of production. researchgate.netresearchgate.netdntb.gov.uaoup.com | RAW 264.7 | LPS | |

| iNOS, COX-2 | Marked decrease in protein content. nih.govkoreascience.kr | RAW 264.7 | LPS |

The anti-inflammatory effects of eutigosides are rooted in their ability to modulate crucial intracellular signaling pathways that orchestrate the expression of inflammatory genes. researchgate.netresearchgate.net The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response. arvojournals.orgplos.orgfrontiersin.org

Studies have elucidated that Eutigoside C exerts its anti-inflammatory action by suppressing the activation of NF-κB. researchgate.netresearchgate.netdntb.gov.uaoup.com It achieves this by interfering with the nuclear translocation of NF-κB, a critical step for its function as a transcription factor for pro-inflammatory genes. researchgate.netdntb.gov.uaoup.com Furthermore, Eutigoside C has been observed to inhibit the phosphorylation of all three major MAP kinases: ERK1/2, JNK, and p38. researchgate.netdntb.gov.uaoup.com By down-regulating both the NF-κB and MAPK signaling cascades, Eutigoside C effectively dampens the inflammatory response at a molecular level. researchgate.netresearchgate.netdntb.gov.ua

The murine macrophage cell line, RAW 264.7, is a widely used and established in vitro model for investigating anti-inflammatory activity. mdpi.comcabidigitallibrary.org These cells are instrumental in studying the effects of various compounds on inflammatory processes because they can be stimulated to mimic an inflammatory state. researchgate.netcabidigitallibrary.org

In the context of eutigoside research, RAW 264.7 cells are typically activated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently induces an inflammatory response. nih.govresearchgate.netresearchgate.netoup.com Upon stimulation with LPS, these cells produce a range of inflammatory mediators, including TNF-α, IL-6, NO, and PGE2. nih.govresearchgate.netmdpi.com The ability of eutigosides to inhibit the production of these mediators in LPS-stimulated RAW 264.7 cells provides a reliable measure of their anti-inflammatory potential and allows for the elucidation of their mechanisms of action. nih.govresearchgate.netresearchgate.netdntb.gov.uaoup.com

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, MAP Kinases) by Eutigosides

Anti-cancer and Cytotoxic Activities of this compound (In Vitro Cellular Models)

In addition to their anti-inflammatory effects, certain eutigosides have been investigated for their potential anti-cancer activities. koreascience.kr The research in this area has focused on the ability of these compounds to inhibit the growth of cancer cells and induce programmed cell death, known as apoptosis. frontiersin.orgnih.gov

Apoptosis is a critical process for eliminating damaged or cancerous cells, and its induction is a key strategy for many anti-cancer therapies. nih.govnih.gov Eutigoside C, isolated from the leaves of Eurya emarginata, has been shown to exert a significant inhibitory effect on the growth of human promyelocytic leukemia HL-60 cells by inducing apoptosis. koreascience.kr

The mechanism of apoptosis induction by Eutigoside C involves several key events. koreascience.kr Treatment of HL-60 cells with Eutigoside C led to characteristic features of apoptosis, including DNA fragmentation into a "ladder" pattern and distinct morphological changes. koreascience.kr Flow cytometry analysis also revealed an increase in the population of sub-G1 hypodiploid cells, another hallmark of apoptosis. koreascience.kr

At the molecular level, Eutigoside C was found to modulate the expression of key apoptosis-regulating proteins. koreascience.kr It caused a time-dependent reduction in the protein and mRNA levels of the anti-apoptotic protein Bcl-2, while slightly increasing the levels of the pro-apoptotic protein Bax. koreascience.kr This shift in the Bcl-2/Bax ratio is known to favor apoptosis. nih.gov Furthermore, Eutigoside C treatment led to the activation of caspase-3, a crucial executioner caspase in the apoptotic pathway. koreascience.kr The activation of caspase-3 was confirmed by the cleavage of its substrate, poly (ADP-ribose) polymerase (PARP). koreascience.kr These findings suggest that Eutigoside C induces apoptosis in leukemia cells through the modulation of the Bcl-2 family of proteins and the activation of the caspase cascade. koreascience.kr

Table 2: Effect of Eutigoside C on Apoptosis-Related Proteins in HL-60 Cells

| Protein | Function | Effect of Eutigoside C Treatment |

|---|---|---|

| Bcl-2 | Anti-apoptotic | Reduced protein and mRNA levels. koreascience.kr |

| Bax | Pro-apoptotic | Slightly increased protein and mRNA levels. koreascience.kr |

| Caspase-3 | Apoptosis effector | Increased expression of the active form. koreascience.kr |

| PARP | Caspase-3 substrate | Cleavage observed, indicating caspase-3 activity. koreascience.kr |

Effects on Cancer Cell Proliferation and Viability by Eutigosides

Eutigosides, a class of phenylpropanoid glycosides, have demonstrated notable effects on the proliferation and viability of various cancer cell lines in pre-clinical studies. The term cell viability refers to the number of healthy, functional cells within a sample, while cell proliferation is the process of cell division. susupport.comcellsignal.com Both are critical parameters in cancer research. susupport.com

One of the related compounds, Eutigoside C, has been observed to inhibit the growth of several human cancer cell lines. Specifically, it has shown activity against A549 (lung carcinoma), SNU-C5 (colon cancer), and HL-60 (promyelocytic leukemia) cells. The mechanism behind this growth inhibition is, in part, attributed to the induction of apoptosis, or programmed cell death. researchgate.net The anti-proliferative properties of phenylpropanoid glycosides like eutigosides have been a subject of preliminary studies, with some compounds showing significant inhibition of cancer cell proliferation. researchgate.net

It is important to note that the solvents used to dissolve compounds for in vitro assays, such as dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and ethanol, can themselves exert toxic effects on cancer cell lines at certain concentrations. bmrat.org Therefore, careful consideration of solvent effects is crucial in interpreting the cytotoxic and anti-proliferative activities of tested compounds. bmrat.org

Table 1: Effects of Eutigoside C on Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| A549 | Lung Carcinoma | Growth inhibition | |

| SNU-C5 | Colon Cancer | Growth inhibition | |

| HL-60 | Promyelocytic Leukemia | Growth inhibition, Apoptosis induction | researchgate.net |

Identification of Molecular Targets in Cancer Cell Lines for this compound

The identification of specific molecular targets is a cornerstone of modern cancer therapy development. nih.govcancerresearchuk.org Targeted therapies aim to interfere with specific molecules that are involved in the growth, progression, and spread of cancer. cancerresearchuk.orgfrontiersin.org While the precise molecular targets of this compound in cancer cells are not yet fully elucidated, research into related compounds and pathways provides some insights.

For instance, the anti-inflammatory effects of Eutigoside C have been linked to the downregulation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein (MAP) kinase activity. oup.comdntb.gov.ua These signaling pathways are also known to be dysregulated in many cancers, playing roles in cell proliferation, survival, and inflammation. The inhibition of these pathways by Eutigoside C in inflammatory cells suggests a potential mechanism that could also be relevant in cancer cells. oup.comdntb.gov.ua Specifically, Eutigoside C was found to suppress the phosphorylation of MAP kinases ERK1/2, JNK, and p38. researchgate.netdntb.gov.ua

Furthermore, the broader class of phenylpropanoid glycosides has been studied for a wide array of biological activities, including antitumor effects, which often involve targeting various cellular pathways. researchgate.net The search for molecular targets extends to various cellular components, including kinases, which are key regulators of cell growth and are often targeted by cancer drugs. nih.gov The exploration of natural compounds as potential antagonists for targets like the adenosine (B11128) 2A receptor (A2AR), which is involved in tumor immunosuppression, is an active area of research. fortunejournals.com

Antioxidant Properties and Reactive Oxygen Species Scavenging by this compound

In Vitro Radical Scavenging Assays for Eutigosides

This compound and related compounds have been evaluated for their antioxidant properties using various in vitro assays. These assays typically measure the ability of a compound to scavenge free radicals, which are unstable molecules that can cause cellular damage. researchgate.net Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical cation assay. researchgate.net

Phenolic compounds are well-known for their antioxidant activities. researchgate.net The antioxidant potential of phenylpropanoid glycosides, the class of compounds to which this compound belongs, has been noted in several studies. researchgate.netdntb.gov.ua These compounds are recognized for their ability to scavenge radicals and inhibit oxidative processes. researchgate.net The mechanisms of these assays can be based on hydrogen atom transfer, electron transfer, or a combination of both. mdpi.com

Table 2: Common In Vitro Radical Scavenging Assays

| Assay | Principle | Reference |

|---|---|---|

| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | researchgate.net |

| ABTS | Measures the ability of an antioxidant to scavenge the ABTS radical cation. | researchgate.net |

| FRAP | Measures the ferric reducing antioxidant power of a sample. | researchgate.net |

Cellular Antioxidant Mechanisms Influenced by Eutigosides

Beyond direct radical scavenging, antioxidants can also exert their effects by influencing cellular antioxidant defense systems. nih.govmdpi.com These systems include endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as non-enzymatic antioxidants such as glutathione. nih.govmdpi.com

Eutigoside C has been shown to protect against radiation-induced oxidative stress by preserving the activities of SOD and CAT in an in vivo model of hepatic injury. researchgate.netresearchgate.net This suggests that eutigosides may enhance the body's natural antioxidant defenses. researchgate.netresearchgate.net Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in numerous diseases, including cancer. researchgate.netnih.gov

The generation of ROS is a normal part of cellular metabolism, but excessive production can lead to cellular damage. mdpi.commdpi.com Cells have evolved intricate antioxidant mechanisms to maintain redox homeostasis. nih.govmdpi.com Natural compounds, including those derived from plants, are a significant source of antioxidants that can support these defense systems. frontiersin.org The ability of compounds like Eutigoside C to modulate cellular antioxidant enzymes points to an indirect mechanism of antioxidant activity that complements direct radical scavenging. researchgate.netresearchgate.net For example, some antioxidants can stimulate cellular signaling pathways that lead to the increased expression of antioxidant enzymes. nih.gov

Other Investigated Biological Activities of this compound

In Vitro Enzyme Inhibition Studies

In vitro enzyme inhibition studies are crucial for identifying the potential therapeutic effects of a compound by assessing its ability to modulate the activity of specific enzymes. xenotech.combioivt.com this compound and its related compounds have been investigated for their inhibitory effects on various enzymes.

One area of investigation is the inhibition of aldose reductase. Acteoside, a related phenylpropanoid glycoside, demonstrated potent inhibitory effects on rat lens aldose reductase, with an IC50 value of 1.39 μM, which was more potent than the positive control, quercetin. researchgate.net This suggests that compounds with a similar structure may have potential for managing diabetic complications. researchgate.netfrontiersin.org

Another enzyme of interest is xanthine (B1682287) oxidase. Inhibition of this enzyme is a therapeutic strategy for gout. herbmedpharmacol.com While direct studies on this compound and xanthine oxidase are limited, other natural compounds like 3,4,5-trihydroxycinnamic acid have shown competitive inhibition of this enzyme. herbmedpharmacol.com

Furthermore, α-glucosidase inhibitors are used in the management of type 2 diabetes. plos.org High-throughput screening of compound libraries has identified various synthetic compounds as potent inhibitors of α-glucosidase. plos.org The broad biological activities of phenylpropanoid glycosides suggest that they could also be evaluated for their effects on such enzymes. researchgate.net

Mechanistic Investigations in Non-human Experimental Models

The pharmacological effects of this compound and its closely related analogues, particularly Eutigoside C, have been investigated in various non-human experimental models. These studies, primarily conducted in vitro using cell lines and in vivo in animal models, have begun to elucidate the molecular mechanisms underlying its observed biological activities, including anti-inflammatory, pro-apoptotic, and radioprotective effects.

Anti-inflammatory Mechanisms

Detailed mechanistic work on the anti-inflammatory properties has been extensively carried out on Eutigoside C using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a standard model for studying inflammatory responses. In this model, Eutigoside C was found to inhibit the production of key pro-inflammatory mediators. oup.com Treatment with Eutigoside C significantly suppressed the LPS-induced synthesis of nitric oxide (NO), prostaglandin E2 (PGE2), and interleukin-6 (IL-6). oup.comresearchgate.net

The investigation into the molecular pathways revealed that these inhibitory effects are mediated through the modulation of critical signaling cascades. Eutigoside C was shown to suppress the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of many pro-inflammatory genes. oup.commbl.or.kr The mechanism involves preventing the nuclear translocation of NF-κB. oup.com Furthermore, Eutigoside C was found to inhibit the phosphorylation of all three major mitogen-activated protein kinases (MAPKs): extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK. oup.com The coordinated suppression of the NF-κB and MAPK pathways underlies the potent anti-inflammatory activity observed in this non-human model. oup.comresearchgate.net

Table 1: Mechanistic Findings of Eutigoside C in Anti-inflammatory Models

| Experimental Model | Key Findings | Molecular Mechanism | Citations |

| Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages | Inhibited production of Nitric Oxide (NO), Prostaglandin E2 (PGE2), and Interleukin-6 (IL-6). | Suppressed nuclear translocation of NF-κB and inhibited phosphorylation of ERK1/2, JNK, and p38 MAP kinases. | oup.comresearchgate.netmbl.or.kr |

Pro-apoptotic Mechanisms in Cancer Cells

The cytotoxic and pro-apoptotic potential of eutigosides has been investigated, with significant findings reported for Eutigoside C in human promyelocytic leukemia (HL-60) cells. nih.govkoreascience.kr In this model, Eutigoside C demonstrated a significant inhibitory effect on cell growth by inducing apoptosis. nih.gov The induction of apoptosis was confirmed by the observation of characteristic features such as DNA fragmentation, chromatin condensation, and an increase in the sub-G1 hypodiploid cell population. koreascience.kr

Mechanistic studies in HL-60 cells pinpointed the involvement of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. nih.govkoreascience.kr Treatment with Eutigoside C led to a time-dependent decrease in the expression of the anti-apoptotic protein Bcl-2 at both the mRNA and protein levels. nih.gov Concurrently, a slight increase in the expression of the pro-apoptotic protein Bax was observed. nih.gov This shift in the Bax/Bcl-2 ratio is known to favor the permeabilization of the mitochondrial membrane, a key step in initiating apoptosis. oatext.commdpi.com Downstream of these events, Eutigoside C was found to activate caspase-3, a crucial executioner caspase. nih.govkoreascience.kr The activation of caspase-3 was evidenced by the appearance of its active 19-kDa fragment and the subsequent cleavage of its substrate, poly (ADP-ribose) polymerase (PARP), into an 85-kDa fragment. nih.govkoreascience.kr These results strongly suggest that the cytotoxic effect of Eutigoside C on HL-60 cells is mediated through the induction of apoptosis via the Bcl-2/Bax-regulated mitochondrial pathway and subsequent caspase-3 activation. nih.govkoreascience.kr

Table 2: Mechanistic Findings of Eutigoside C in Pro-apoptotic Models

| Experimental Model | Key Findings | Molecular Mechanism | Citations |

| Human promyelocytic leukemia (HL-60) cells | Induced DNA fragmentation and chromatin condensation. | Decreased Bcl-2 mRNA and protein levels. Increased Bax mRNA and protein levels. Increased expression of active caspase-3. Promoted cleavage of PARP. | nih.govkoreascience.kr |

Radioprotective Mechanisms

The protective effects of Eutigoside C against damage induced by gamma irradiation have been demonstrated in an in vivo mouse model. nih.gov Administration of Eutigoside C prior to whole-body irradiation provided significant protection to the intestine. nih.gov Specifically, it protected the intestinal crypts from radiation-induced apoptosis and attenuated the radiation-induced decrease in villous height. nih.gov Pre-treatment with the compound also significantly improved the survival of jejunal crypts, with a calculated dose reduction factor of 1.09. nih.gov

The underlying mechanism for this radioprotective effect appears to be linked to its ability to counteract oxidative stress, a primary mediator of radiation-induced tissue damage. nih.govnih.gov In irradiated mice, Eutigoside C treatment significantly preserved the activity of key endogenous antioxidant enzymes, superoxide dismutase (SOD) and catalase (CAT), in the liver. nih.gov This suggests that Eutigoside C helps defend intestinal progenitor cells from the indirect damage caused by systemic oxidative stress and the inflammatory response triggered by gamma irradiation. nih.gov

Table 3: Mechanistic Findings of Eutigoside C in Radioprotection Models

| Experimental Model | Key Findings | Molecular Mechanism | Citations |

| Gamma-irradiated mice | Protected intestinal crypts from apoptosis. Attenuated decrease in villous height. Improved jejunal crypt survival. | Protected superoxide dismutase (SOD) and catalase (CAT) activities in the liver, suggesting a reduction in oxidative stress. | nih.gov |

Structure Activity Relationship Sar of Eutigoside a and Analogues

Identification of Key Structural Moieties Essential for Eutigoside A Bioactivity

This compound belongs to the phenylethanoid glycoside (PhG) class of natural products. scispace.com These compounds share a characteristic scaffold that is crucial for their biological activities. scispace.comresearchgate.net The fundamental structure consists of three main parts: a phenylethanol aglycon, a central β-glucopyranose unit, and an acyl moiety. scispace.comresearchgate.net

β-Glucopyranose Core: A central glucose sugar links the phenylethanol aglycon via a glycosidic bond. This sugar unit serves as the backbone to which other sugars and acyl groups are attached. scispace.com

Acyl Group: In this compound, a cinnamoyl group is attached to the glucose core, specifically at the O-6 position. researchgate.netresearchgate.net This acyl group is a critical determinant of the compound's bioactivity. The ortho-dihydroxyphenyl group found in related acyl moieties, such as the caffeoyl group, is known to be a key factor in the antioxidant and radical scavenging activities of many PhGs. nih.gov

Each of these structural components plays a vital role in the collective biological effects observed for this compound and other related phenylethanoid glycosides. researchgate.net

Impact of Acylation Patterns and Sugar Substituents on this compound's Biological Activity

Modifications to the acylation pattern and the sugar substituents on the PhG scaffold can significantly alter biological activity.

The type of acyl group is a major determinant of bioactivity. Studies on various PhGs demonstrate that the nature of the acyl moiety, such as a caffeoyl or feruloyl group instead of a cinnamoyl group, influences the compound's pharmacological profile. For instance, PhGs containing a caffeoyl moiety often exhibit potent tyrosinase inhibition. mdpi.com The presence of phenolic hydroxyl groups on the acyl donor, as seen in caffeic acid, can enhance the antioxidant capacity of the resulting glycoside. nih.gov

The degree and position of acylation also play a critical role. The synthesis of this compound involves a selective acylation at the O-6 position of the glucose unit. researchgate.net In related compounds like phenylpropanoid sucrose (B13894) esters, the number of acyl groups has been shown to influence antiproliferative activity.

| Structural Modification | Impact on Bioactivity | Example Compound Class/Analog | Reference |

|---|---|---|---|

| Presence of Caffeoyl Moiety | Potent tyrosinase inhibition | Phenylethanoid Glycosides | mdpi.com |

| Ortho-dihydroxyphenyl Group in Acyl Moiety | Enhanced antioxidant activity | Phenylethanoid Glycosides | nih.gov |

| Number of Acyl Substituents | Influences antiproliferative activity | Phenylpropanoid Sucrose Esters | researchgate.net |

| Type and Length of Sugar Chain | Affects overall biological activity | Salidroside and derivatives | scispace.com |

Quantitative Structure-Activity Relationships (QSAR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. wikipedia.org These models help in predicting the activity of new, unsynthesized molecules and guide the design of more potent compounds. gardp.org

Currently, there is a limited amount of publicly available research specifically detailing QSAR studies on this compound and its direct derivatives. However, QSAR and related 3D-QSAR studies have been successfully applied to other classes of natural glycosides and phenolics. For example, 3D-QSAR models have been developed for flavonoid and imidazole (B134444) derivatives, identifying key steric and electronic fields that influence their activity. researchgate.net

A hypothetical QSAR study on this compound derivatives would involve several steps:

Dataset Assembly: A series of this compound analogs with varying substituents on the phenylethyl and cinnamoyl rings would be synthesized and their biological activity (e.g., anti-inflammatory IC50) measured.

Descriptor Calculation: For each analog, a range of molecular descriptors would be calculated. These can include electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters.

Model Building: Statistical methods, such as multiple linear regression (MLR), would be used to create an equation linking the descriptors to the observed biological activity.

Validation: The predictive power of the resulting QSAR model would be rigorously tested using internal and external validation techniques.

Such a study could reveal, for instance, that electron-withdrawing groups on the cinnamoyl ring enhance activity, providing a rational basis for designing new, more effective this compound-based compounds.

Computational Modeling of Ligand-Target Interactions and Binding Models for this compound

Computational modeling, particularly molecular docking, is a powerful tool used to predict and analyze how a ligand like this compound might bind to a specific protein target. nih.govmdpi.com This method computationally "docks" the ligand into the three-dimensional structure of a receptor's binding site to determine the most likely binding pose and estimate the binding affinity. sciforum.netmdpi.com

While specific molecular docking studies for this compound are not extensively reported in the literature, research on closely related phenylethanoid glycosides provides significant insight into their potential molecular targets and binding interactions. PhGs have been investigated as inhibitors of several enzymes and receptors implicated in various diseases.

Enzyme Inhibition: Molecular docking studies have explored the binding of PhGs to enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and cyclooxygenase (COX), which are relevant to Alzheimer's disease and inflammation. mdpi.commdpi.com In a study on tyrosinase, a PhG containing a caffeoyl moiety was shown to bind effectively through π-π stacking interactions with a phenylalanine residue (Phe264) and coordination with copper ions in the active site. mdpi.com Another study showed that verbascoside, a related PhG, could bind to the active sites of both insect and human AChE. mdpi.com

Receptor Interaction: Docking simulations have also been used to predict the interaction of PhGs with receptors like the ecdysone (B1671078) receptor (EcR) in insects and the vasopressin type 2 receptor (V2R) in humans. nih.govmdpi.com In a study of PhGs as diuretics, acteoside and related compounds were predicted to bind tightly to V2R and various aquaporin channels. nih.gov

Analytical Methodologies for Eutigoside a Research

Qualitative and Quantitative Analysis of Eutigoside A in Research Matrices

The initial steps in this compound research involve its detection and measurement. Qualitative analysis confirms the presence of the compound, while quantitative analysis determines its concentration. solubilityofthings.com

Chromatographic Methods for this compound Quantification (e.g., HPLC-UV/DAD, GC)

Chromatographic techniques are fundamental for separating this compound from complex mixtures, a crucial step for accurate quantification. chromatographytoday.com High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose. labmanager.com

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This is a powerful and widely used technique for the analysis of non-volatile compounds like this compound. measurlabs.comaurora-universities.eu In HPLC, a liquid sample is passed through a column packed with a solid stationary phase. labmanager.com The separation of components is based on their differential interactions with the stationary and mobile phases. measurlabs.com The Diode-Array Detector (DAD) measures the absorbance of the eluting components across a wide range of ultraviolet and visible wavelengths simultaneously, providing both quantitative data and spectral information that can aid in peak identification. measurlabs.com For quantification, a calibration curve is typically generated using standards of known concentration. jasco-global.com

A typical HPLC-DAD method for the analysis of polyphenolic compounds, which are structurally related to this compound, might involve a C18 column and a gradient elution with a mobile phase consisting of an acidified aqueous solution and acetonitrile. ajol.info

| Parameter | Typical Value/Condition |

| Column | C18 |

| Mobile Phase | Gradient of acidified water and acetonitrile |

| Detector | Diode-Array Detector (DAD) |

| Quantification | External or internal standard method with calibration curve |

Gas Chromatography (GC): While HPLC is generally preferred for non-volatile compounds, GC could potentially be used for the analysis of this compound after a derivatization step to increase its volatility. GC separates compounds based on their boiling points and interactions with the stationary phase in a gaseous mobile phase. labmanager.com

Spectrometric Methods for this compound Structure Confirmation (e.g., MS, NMR, IR)

Once isolated, the definitive identification of this compound requires the use of spectrometric methods to elucidate its chemical structure. numberanalytics.com

Mass Spectrometry (MS): MS provides crucial information about the molecular weight and elemental composition of a compound. ijpsjournal.com It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). ijpsjournal.com High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide highly accurate mass measurements, which helps in determining the molecular formula. acdlabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for determining the detailed structure of an organic molecule. numberanalytics.comresearchgate.net It provides information about the chemical environment of individual atoms (specifically nuclei like ¹H and ¹³C) within a molecule. orgchemboulder.com One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments (like COSY, HSQC, and HMBC) are used to piece together the connectivity and stereochemistry of the molecule. acdlabs.com The structures of novel compounds, such as new ent-kaurane diterpenes isolated from Eurya chinensis, which are in the same broad class as this compound, have been established through extensive analysis of their mass spectrometric and NMR spectroscopic data. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. numberanalytics.com It works by measuring the absorption of infrared radiation by the sample, which causes vibrations in the molecular bonds. orgchemboulder.com Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule's functional group composition. numberanalytics.com

| Spectrometric Technique | Information Provided |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. |

| Nuclear Magnetic Resonance (NMR) | Detailed atomic connectivity and stereochemistry. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. |

Application of Hyphenated Techniques (e.g., LC-MS/MS) for this compound Analysis

Hyphenated techniques, which couple a separation method with a detection method, offer enhanced analytical power. chromatographytoday.com The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a particularly sensitive and selective technique for the analysis of compounds in complex mixtures. ijpsjournal.comnih.gov

In LC-MS/MS, the eluent from the HPLC column is directed into the mass spectrometer. nih.gov The first mass spectrometer (MS1) selects the parent ion of interest (in this case, the molecular ion of this compound). This ion is then fragmented, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and is excellent for quantitative analysis, even at very low concentrations. ijpsjournal.comrjpn.org LC-MS/MS is a preferred method for bioanalysis due to its ability to measure low concentrations of drugs and their metabolites in biological fluids. ijpsjournal.com

Method Development and Validation Principles in Academic Research for this compound

The development and validation of analytical methods are critical to ensure that the results of academic research are accurate, reliable, and reproducible. emerypharma.comlabmanager.com This process is guided by principles outlined by international bodies such as the International Council for Harmonisation (ICH). jcanalytical.co.uk

Specificity and Selectivity Assessment for this compound Analytical Methods

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.deelementlabsolutions.com In the context of chromatography, specificity is demonstrated by the resolution of the analyte peak from other peaks. europa.eu

Selectivity is a more encompassing term that refers to the ability of a method to differentiate and quantify multiple analytes in a mixture. loesungsfabrik.descioninstruments.com For a method to be considered selective, it must be able to distinguish the analyte(s) of interest from other endogenous components in the sample matrix. loesungsfabrik.de

To assess specificity and selectivity, researchers often analyze blank matrix samples and matrix samples spiked with the analyte and potential interfering substances. loesungsfabrik.de The absence of interfering peaks at the retention time of this compound would demonstrate specificity.

Accuracy and Precision Determination for this compound Quantification

Accuracy refers to the closeness of the measured value to the true or accepted reference value. wikipedia.orgnih.gov It is often expressed as the percentage of recovery of a known amount of analyte spiked into a sample matrix. elementlabsolutions.com The accuracy of a method can be affected by various factors, including the purity of the reference standard and the efficiency of the extraction process. nih.gov

Precision describes the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.comwikipedia.org Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. nih.gov It is typically assessed at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: Precision between different laboratories (inter-laboratory precision). arxiv.org

The validation of an analytical method for this compound would involve determining these parameters to ensure the reliability of the quantitative data. researchgate.net

| Validation Parameter | Description |

| Specificity | Ability to measure the analyte in the presence of other components. loesungsfabrik.de |

| Selectivity | Ability to differentiate and quantify multiple analytes. loesungsfabrik.de |

| Accuracy | Closeness of the measured value to the true value. wikipedia.org |

| Precision | Degree of scatter in a series of measurements. elementlabsolutions.com |

Determination of Limits of Detection and Quantitation for this compound

Following a comprehensive search of available scientific literature, specific numerical data for the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for the compound this compound could not be located. While numerous studies mention the isolation and analysis of this compound from various plant sources, the detailed analytical method validation parameters, including LOD and LOQ values, have not been published in the accessible literature.

The determination of LOD and LOQ is a critical step in the validation of any quantitative analytical method. chemsoc.org.cn The Limit of Detection is defined as the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantitation is the lowest concentration of an analyte that can be measured with a defined level of precision and accuracy.

Standard methodologies for determining these values typically involve one of the following approaches as outlined by the International Council for Harmonisation (ICH):

Visual Evaluation: This non-instrumental method relies on the analyst's ability to visually perceive a signal from the analyte at a low concentration.

Signal-to-Noise Ratio: For instrumental methods like High-Performance Liquid Chromatography (HPLC) that exhibit baseline noise, the LOD is often established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1.

Based on the Standard Deviation of the Response and the Slope: This method calculates the LOD and LOQ using the standard deviation of the blank or the standard error of the calibration curve and the slope of the said curve. The formula LOD = 3.3σ/S and LOQ = 10σ/S is commonly used, where σ is the standard deviation of the response and S is the slope of the calibration curve.

While these are the established general procedures for determining LOD and LOQ, the specific values are dependent on the analytical instrumentation (e.g., HPLC-UV, LC-MS), the sample matrix, and the exact experimental conditions used for the analysis of a particular compound. Without a dedicated study that performs and publishes a full method validation for this compound, the precise LOD and LOQ values remain undetermined.

Therefore, no data table of research findings for the LOD and LOQ of this compound can be provided at this time.

Future Directions and Research Perspectives on Eutigoside a

Elucidation of Novel Biological Activities of Eutigoside A

This compound belongs to the broad class of phenylethanoid glycosides (PhGs), which are known for a wide array of pharmacological effects. researchgate.netresearchgate.net These include antioxidant, anti-inflammatory, antibacterial, antiviral, antitumor, neuroprotective, immunomodulatory, and hepatoprotective activities. researchgate.netresearchgate.netmdpi.com While preliminary studies have touched upon the anti-inflammatory and anticancer potential of this compound and its isomers, a vast landscape of biological functions remains unexplored.

Future research should systematically screen this compound against a diverse panel of biological targets to uncover novel activities. Based on the known properties of PhGs, promising areas for investigation include:

Neuroprotective Effects: Many PhGs, such as acteoside, show potential in models of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Investigating whether this compound can protect neuronal cells from oxidative stress or aggregated protein-induced damage could open new avenues for neurological therapeutics. mdpi.com

Antiviral and Antibacterial Activity: The emergence of drug-resistant pathogens necessitates a search for new antimicrobial agents. PhGs have demonstrated inhibitory effects against various bacteria and viruses. mdpi.commdpi.com Testing this compound against a range of clinically relevant microbes is a logical and important next step.

Hepatoprotective and Cardioprotective Roles: The antioxidant properties common to this class of compounds suggest a potential role in protecting vital organs like the liver and heart from oxidative damage. nih.gov Studies using in vitro and in vivo models of organ damage could reveal significant protective effects.

A comprehensive evaluation of these and other potential activities will provide a more complete understanding of the therapeutic utility of this compound.

Advanced Mechanistic Studies of this compound at the Molecular and Cellular Level

Understanding how a compound works is as crucial as knowing what it does. For this compound, future research must move beyond preliminary activity screening to detailed mechanistic investigations at the molecular and cellular levels. While the precise mechanisms of this compound are not yet fully detailed, studies on its close structural relative, Eutigoside C, offer a clear roadmap.

For instance, Eutigoside C has been shown to exert its anti-inflammatory effects by inhibiting the production of mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.netdntb.gov.ua It achieves this by suppressing the activation of key signaling pathways, including nuclear factor-kappaB (NF-κB) and mitogen-activated protein (MAP) kinases (ERK1/2, JNK, and p38). researchgate.netdntb.gov.uaresearchgate.net

Future advanced studies on this compound should therefore focus on:

Target Identification: Identifying the specific proteins (e.g., enzymes, receptors) that this compound directly binds to in order to exert its effects.

Pathway Analysis: Mapping the downstream signaling cascades that are modulated by this compound. This includes analyzing changes in protein phosphorylation, gene expression, and the release of secondary messengers.

Cellular Process Modulation: Investigating how this compound influences fundamental cellular processes such as apoptosis (programmed cell death), cell cycle progression, and autophagy (cellular recycling). For example, initial studies on extracts containing eutigosides have shown an ability to inhibit the proliferation of leukemia cells, a process that warrants deeper mechanistic exploration.

Employing techniques like transcriptomics, proteomics, and sophisticated cellular imaging will be essential to build a detailed picture of this compound's mechanism of action.

Green Chemistry Approaches in this compound Synthesis and Isolation

The principles of green chemistry focus on designing chemical processes that are environmentally benign, safe, and efficient. mlsu.ac.in Applying these principles to the production of this compound is a critical future direction, whether it is isolated from natural sources or produced via total synthesis.

For Isolation: Traditional methods for extracting natural products often rely on large volumes of volatile and potentially toxic organic solvents. Future research should explore greener alternatives for isolating this compound from plant sources like Eurya emarginata or Ballota acetabulosa. thieme-connect.com These methods could include:

Supercritical Fluid Extraction: Using solvents like supercritical CO2, which is non-toxic and easily removed. nih.govmatanginicollege.ac.in

Bio-based Solvents: Employing solvents derived from renewable resources, such as deep eutectic solvents (DESs), which have low vapor pressure and are often biodegradable. rsc.org

Microwave- or Ultrasound-Assisted Extraction: These techniques can increase extraction efficiency while reducing solvent consumption and energy use. nih.gov

For Chemical Synthesis: While a short synthesis for this compound has been reported, future work should aim to improve its environmental footprint. acs.org Drawing on the 12 principles of green chemistry, this involves:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste. mlsu.ac.inacs.org

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste and lower the energy requirements of reactions. mlsu.ac.in This is particularly relevant for the complex glycosylation and acylation steps often found in PhG synthesis. researchgate.net